5-Chloro-2-methylpyridine 1-Oxide

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5-Chloro-2-methylpyridine 1-Oxide, with the molecular formula C₆H₆ClNO and a molecular weight of 143.57 g/mol, is a chlorinated methylpyridine N-oxide derivative. It functions as a versatile synthetic intermediate and precursor in chemical research.

Molecular Formula C6H6ClNO
Molecular Weight 143.57 g/mol
CAS No. 52313-58-3
Cat. No. B3143355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-methylpyridine 1-Oxide
CAS52313-58-3
Molecular FormulaC6H6ClNO
Molecular Weight143.57 g/mol
Structural Identifiers
SMILESCC1=[N+](C=C(C=C1)Cl)[O-]
InChIInChI=1S/C6H6ClNO/c1-5-2-3-6(7)4-8(5)9/h2-4H,1H3
InChIKeyBFQMZTXMCAPZAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-methylpyridine 1-Oxide (CAS 52313-58-3): A Key Pyridine N-Oxide Intermediate


5-Chloro-2-methylpyridine 1-Oxide, with the molecular formula C₆H₆ClNO and a molecular weight of 143.57 g/mol, is a chlorinated methylpyridine N-oxide derivative . It functions as a versatile synthetic intermediate and precursor in chemical research . Its value is derived from the presence of the N-oxide functional group, which distinctly alters the reactivity of the pyridine ring, making it a crucial building block for further transformations compared to its non-oxidized pyridine counterparts .

The Critical Role of the N-Oxide Moiety in 5-Chloro-2-methylpyridine 1-Oxide Reactivity


In-class pyridine compounds, such as 5-Chloro-2-methylpyridine (CAS 72093-07-3) or its isomer 2-Chloro-5-methylpyridine 1-Oxide (CAS 20173-49-3), cannot be freely interchanged with 5-Chloro-2-methylpyridine 1-Oxide due to the specific electronic and steric effects imparted by its unique combination of substituents. The N-oxide group fundamentally alters the electron density of the aromatic ring, rendering it susceptible to different reaction pathways (e.g., nucleophilic substitution vs. electrophilic addition) compared to its non-oxidized analogs . This differentiation is crucial for processes where the precise activation or deactivation of the pyridine ring is required for a successful synthetic outcome .

Quantifiable Differentiation of 5-Chloro-2-methylpyridine 1-Oxide (CAS 52313-58-3) from Analogs


Regioisomeric Purity and Identity: Distinguishing 5-Chloro-2-methylpyridine 1-Oxide from its 2-Chloro Isomer

5-Chloro-2-methylpyridine 1-Oxide (CAS 52313-58-3) and its regioisomer, 2-Chloro-5-methylpyridine 1-Oxide (CAS 20173-49-3), are often confused due to their identical molecular formulas and weights (143.57 g/mol). However, their distinct CAS numbers reflect different substitution patterns, which lead to significantly different chemical behaviors and synthetic utilities . The correct regioisomer is essential for the successful synthesis of target molecules. For instance, the use of 3-methylpyridine-1-oxide as a starting material leads to the synthesis of the 2-chloro-5-methyl isomer [1], a key intermediate for insecticides, whereas the 5-chloro-2-methyl derivative is a distinct entry point for other synthetic pathways .

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Enhanced Reactivity of N-Oxide vs. Parent Pyridine: Class-Level Inference for Electrophilic Substitution

The N-oxide functionality in 5-Chloro-2-methylpyridine 1-Oxide dramatically alters its electronic character compared to its non-oxidized analog, 5-Chloro-2-methylpyridine (CAS 72093-07-3). As a class, pyridine N-oxides exhibit a 1,2-dipolar nitrogen-oxygen bond, with the negative charge on oxygen delocalizing into the ring, rendering the ortho and para positions highly nucleophilic and thus more reactive in electrophilic aromatic substitutions . This contrasts sharply with the parent pyridines, which are electron-deficient and generally unreactive towards electrophiles. This difference is quantified by pKa values: conjugate acids of pyridine N-oxides have pKa ~1.0, while those of corresponding pyridines have pKa ~5 .

Organic Synthesis Reaction Development Medicinal Chemistry

Physicochemical Property Differences: LogP and PSA as Indicators of Altered Bioavailability

The introduction of the N-oxide group in 5-Chloro-2-methylpyridine 1-Oxide leads to distinct physicochemical properties compared to its parent pyridine. The compound exhibits a LogP (XLogP3) of 0.9 and a Topological Polar Surface Area (TPSA) of 25.5 Ų [1]. While data for the direct comparator 5-Chloro-2-methylpyridine is not available in the same source, the presence of the polar N-oxide bond consistently results in higher polarity and lower LogP values compared to the non-oxidized parent, which typically has a LogP in a higher, more lipophilic range. This trend is a key differentiator for applications where solubility and permeability are critical.

Drug Discovery ADME Properties Lead Optimization

Synthetic Utility as a Building Block: Documented Role in Pharmaceutical Patents

5-Chloro-2-methylpyridine 1-Oxide (or its non-oxidized precursor, which implies its use) has been documented as a key building block in the synthesis of specific pharmacologically relevant molecules. Patents describe its use as an intermediate in the preparation of benzamides and related inhibitors of Factor Xa [1]. This contrasts with its isomer, 2-Chloro-5-methylpyridine 1-oxide, which is primarily noted as an intermediate in the synthesis of insecticides and herbicides, such as the neonicotinoids imidacloprid and acetamiprid [2].

Pharmaceutical Intermediates Medicinal Chemistry Process Chemistry

Optimal Application Scenarios for 5-Chloro-2-methylpyridine 1-Oxide (CAS 52313-58-3)


Medicinal Chemistry: Synthesis of Factor Xa Inhibitors and Related Therapeutics

Researchers focused on developing novel anticoagulants or related therapies should select 5-Chloro-2-methylpyridine 1-Oxide as a key intermediate. Its use is specifically cited in patents for benzamides and Factor Xa inhibitors, providing a validated synthetic entry point into this therapeutic space . The use of the incorrect regioisomer would not yield the patented structures.

Reaction Development: Electrophilic Aromatic Substitution on the Pyridine Core

When a synthetic route requires electrophilic functionalization of the pyridine ring, 5-Chloro-2-methylpyridine 1-Oxide is the preferred substrate over its non-oxidized analog. The N-oxide moiety activates the ring at the ortho and para positions, dramatically increasing reactivity and enabling transformations that are otherwise challenging or impossible on the electron-deficient parent pyridine .

Lead Optimization: Improving Aqueous Solubility and Modulating LogP

In drug discovery programs where a lead compound suffers from poor aqueous solubility or excessive lipophilicity, 5-Chloro-2-methylpyridine 1-Oxide can serve as a valuable building block. Its computed LogP of 0.9 and elevated TPSA of 25.5 Ų indicate significantly improved water solubility compared to its non-oxidized parent pyridine . Incorporating this fragment is a rational design strategy to favorably alter the ADME properties of a candidate drug molecule.

Process Chemistry: Synthesis of Regiochemically Pure Building Blocks

For process chemists developing robust, scalable routes, the procurement of 5-Chloro-2-methylpyridine 1-Oxide (CAS 52313-58-3) ensures a well-defined, single starting material. This avoids the complex separation and purification challenges that can arise when using mixtures of regioisomers or when a synthetic step yields multiple products . The compound's established role as a pure intermediate supports the development of high-yielding, reliable manufacturing processes.

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